6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(3-ethoxypropyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H19FN2O3 with a molecular weight of approximately 292.33 g/mol. Its structure features a pyrrolopyrimidine core which is known for diverse biological activities.
Biological Activity Overview
Recent studies have evaluated the biological activity of pyrrolopyrimidine derivatives, including the compound . The following sections summarize key findings regarding its anticancer properties and mechanisms of action.
Anticancer Activity
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating moderate to excellent cytotoxic activity. For instance, a related study indicated that some pyrrolopyrimidine derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
- Mechanism of Action : The proposed mechanism involves inhibition of specific kinases associated with cancer cell proliferation. Molecular docking studies suggest that the compound interacts with targets like VEGFR-2, which is crucial for angiogenesis in tumors .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (EWGs) on the phenyl ring has been identified as a significant factor enhancing biological activity. Variations in substituents can lead to differences in potency and selectivity against cancer cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
A549 | 0.66 | Moderate |
HeLa | 0.38 | Excellent |
MCF-7 | 0.44 | Moderate |
Table 2: Molecular Docking Results
Compound | Target Protein | Binding Affinity (kcal/mol) | RMSD (Å) |
---|---|---|---|
This compound | VEGFR-2 | -7.1078 | 1.1071 |
Case Study 1: Evaluation of Anticancer Properties
A recent investigation explored the efficacy of various pyrrolopyrimidine derivatives against a panel of 60 human cancer cell lines from nine different types of cancer including lung, breast, and melanoma. The study revealed that compounds similar to the focus compound exhibited significant growth inhibition in multiple cell lines, suggesting broad-spectrum anticancer potential .
Case Study 2: Mechanistic Insights
Another study utilized molecular docking techniques to analyze the interaction between the compound and key oncogenic proteins such as FGFR and EGFR. The results indicated that the compound could effectively inhibit these targets, potentially leading to reduced tumor growth and metastasis .
Eigenschaften
IUPAC Name |
6-(3-ethoxypropyl)-4-(2-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-24-9-5-8-21-10-13-14(16(21)22)15(20-17(23)19-13)11-6-3-4-7-12(11)18/h3-4,6-7,15H,2,5,8-10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWPPNTYPMEMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.